

# 5-Chloropicolinoyl Chloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-chloropicolinoyl chloride

Cat. No.: B137333

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CAS Number: 128073-03-0

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Structure:

This technical guide provides an in-depth overview of **5-chloropicolinoyl chloride**, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

## Core Chemical and Physical Properties

**5-Chloropicolinoyl chloride** is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the chlorine atom on the pyridine ring also influences its electronic properties and reactivity. A summary of its key properties is presented below.

Property	Value	Reference
CAS Number	128073-03-0	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	176.00 g/mol	[1]
Appearance	White to off-white solid	General knowledge
Purity	Typically >95%	[1]
Storage Temperature	2-8°C, sealed in dry conditions	[1]

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

## Synthesis of 5-Chloropicolinoyl Chloride

The most common laboratory-scale synthesis of **5-chloropicolinoyl chloride** involves the chlorination of 5-chloropicolinic acid. Thionyl chloride (SOCl<sub>2</sub>) is a widely used and effective reagent for this transformation.

## Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Objective: To synthesize **5-chloropicolinoyl chloride** from 5-chloropicolinic acid using thionyl chloride.

Materials:

- 5-Chloropicolinic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous toluene (or another inert solvent like dichloromethane)
- Dry glassware
- Magnetic stirrer and heating mantle

- Rotary evaporator

#### Procedure:

- In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.
- Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by TLC by quenching a small aliquot with methanol and observing the formation of the methyl ester.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual thionyl chloride.
- The resulting crude **5-chloropicolinoyl chloride** is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO<sub>2</sub>). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

## Reactivity and Applications in Drug Development

**5-Chloropicolinoyl chloride** is a versatile intermediate for the synthesis of a wide range of compounds, particularly amides, which are prevalent in many pharmaceutical structures. Its reaction with primary and secondary amines is a fundamental transformation in medicinal chemistry.

## General Experimental Protocol: Amidation Reaction

Objective: To synthesize an amide from **5-chloropicolinoyl chloride** and a primary or secondary amine.

Materials:

- **5-Chloropicolinoyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
- Dry glassware
- Magnetic stirrer

Procedure:

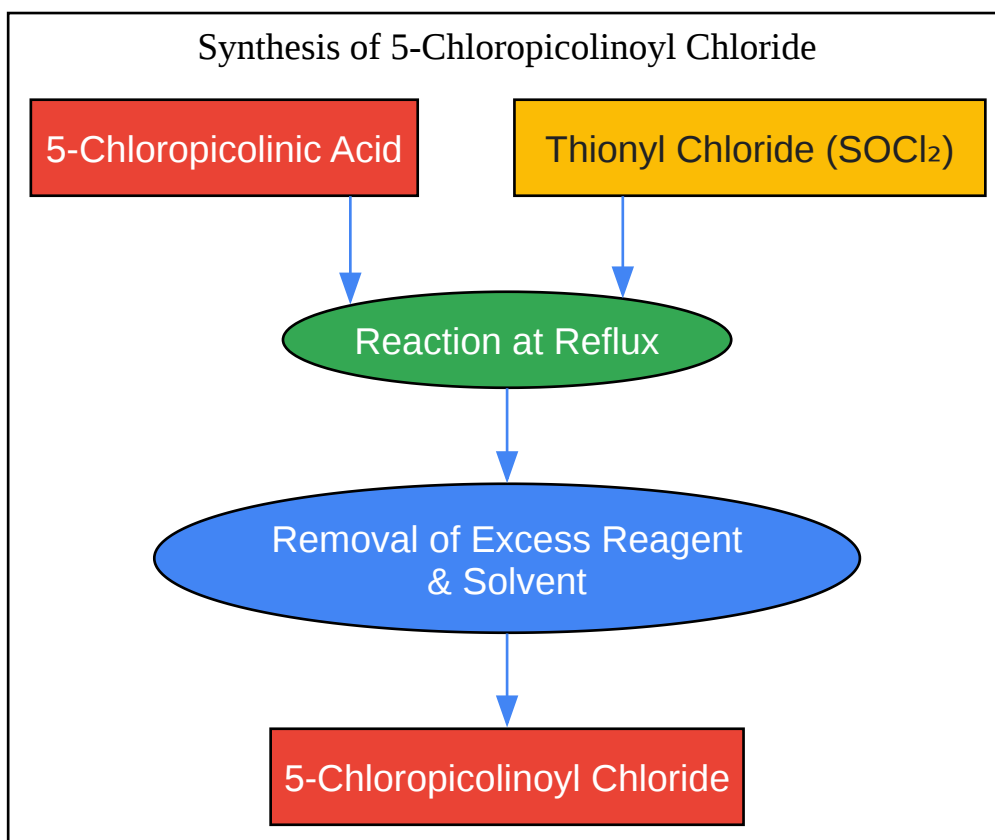
- In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.
- Cool the solution to 0°C using an ice bath.
- In a separate flask, dissolve **5-chloropicolinoyl chloride** (1.0-1.2 equivalents) in the same anhydrous solvent.
- Slowly add the solution of **5-chloropicolinoyl chloride** to the stirred amine solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, or until the reaction is complete as monitored by TLC.
- Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.
- The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under

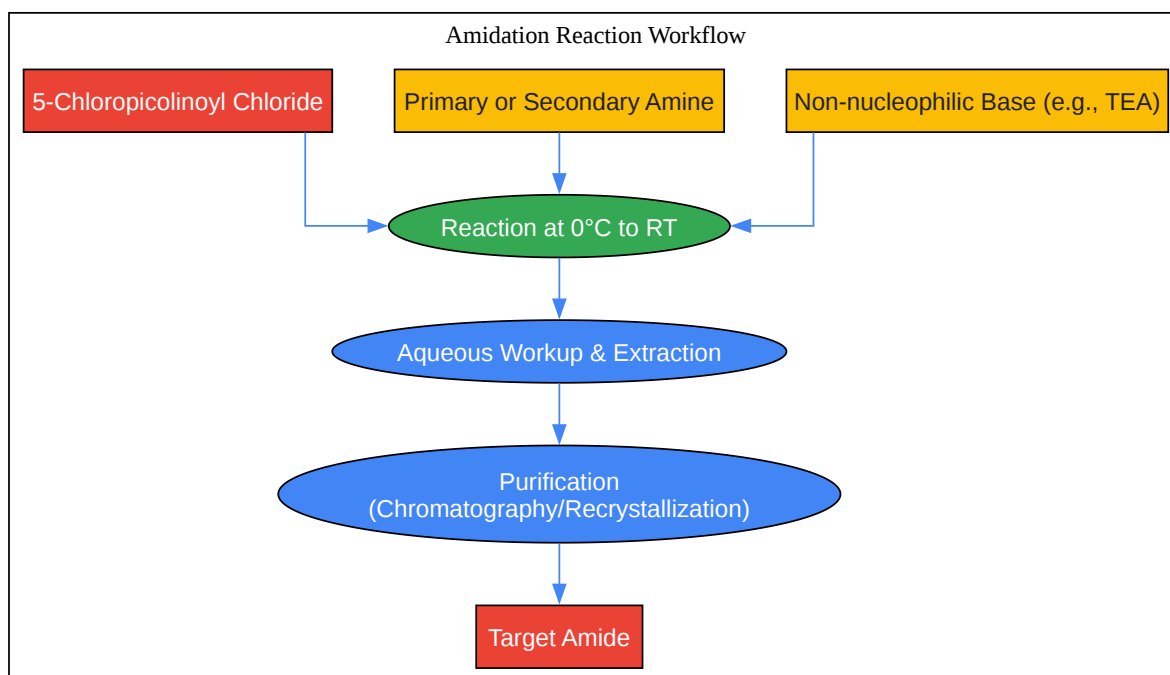
reduced pressure.

- The crude amide can be purified by column chromatography, recrystallization, or other suitable methods.

## Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent reaction of **5-chloropicolinoyl chloride**.





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## References

- 1. aobchem.com [aobchem.com]
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